N-(4-methylbenzyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide

Description

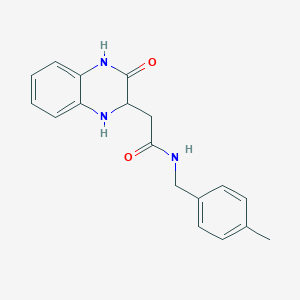

N-(4-methylbenzyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a synthetic acetamide derivative featuring a 4-methylbenzyl substituent and a partially hydrogenated quinoxaline core with a ketone group at position 3. The compound’s structure includes:

- Acetamide backbone: Facilitates hydrogen bonding and interactions with biological targets.

- Tetrahydroquinoxaline moiety: A bicyclic system with two nitrogen atoms, contributing to electronic diversity and conformational stability.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-12-6-8-13(9-7-12)11-19-17(22)10-16-18(23)21-15-5-3-2-4-14(15)20-16/h2-9,16,20H,10-11H2,1H3,(H,19,22)(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADCKKPGKBTPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylbenzyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure consists of a quinoxaline moiety linked to an acetamide group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of quinoxaline have been reported to inhibit various cancer cell lines effectively.

- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds targeting cyclin-dependent kinases (CDKs) have shown significant efficacy in reducing tumor growth rates in preclinical models.

Neuroprotective Effects

Moreover, quinoxaline derivatives have been investigated for neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that related compounds significantly inhibited the proliferation of human cancer cell lines such as HeLa and A375 with IC50 values ranging from 0.55 µM to 1.46 µM depending on the specific derivative tested .

- In Vivo Efficacy : In vivo studies using mouse models of colorectal cancer showed that administration of similar quinoxaline derivatives led to reduced tumor growth compared to control groups .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process may include:

- Formation of the Quinoxaline Core : This is generally achieved through cyclization reactions involving ortho-diamines and α-dicarbonyl compounds.

- Acetylation : The final step usually involves acetylating the amine group to form the acetamide structure.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O2 |

| Molecular Weight | 314.35 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Features and Physicochemical Properties

*Calculated based on structural analogs.

Key Observations:

Physicochemical and Pharmacokinetic Inferences

- Solubility : The ethoxyphenyl analog () has higher polarity due to the ether group, whereas the target compound’s methylbenzyl group may favor lipid bilayer interaction .

- Stability: The tetrahydroquinoxaline core’s partial saturation likely enhances metabolic stability compared to fully aromatic systems (e.g., quinclorac in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.